![molecular formula C12H17ClN2O B177000 Piperazin-1-yl-m-tolyl-methanone hydrochloride CAS No. 100940-01-0](/img/structure/B177000.png)
Piperazin-1-yl-m-tolyl-methanone hydrochloride
Overview
Description
Piperazin-1-yl-m-tolyl-methanone hydrochloride is a chemical compound with the molecular formula C12H16N2O·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a piperazine ring attached to a tolyl group through a methanone linkage.
Mechanism of Action
Target of Action
Similar piperazine-containing compounds have been reported to bind to the colchicine binding site and inhibit tubulin .
Mode of Action
It’s known that piperazine derivatives can interact with their targets and cause significant changes .
Biochemical Pathways
Related compounds have been shown to affect pathways related to tubulin polymerization .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl-m-tolyl-methanone hydrochloride typically involves the reaction of piperazine with m-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems further streamlines the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl-m-tolyl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Piperazin-1-yl-m-tolyl-methanone hydrochloride is studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells. For example, a study found that related compounds significantly inhibited cell growth in various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Antibacterial Activity : Several studies have reported that piperazine derivatives exhibit good activity against bacterial strains such as E. coli and S. aureus. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 15 µg/mL against these pathogens.
Neurological Disorders
Research into piperazine derivatives suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems:
- Cognitive Enhancements : Some studies indicate that piperazine compounds may enhance cognitive function by interacting with serotonin and dopamine receptors .
Synthesis and Evaluation of Derivatives
A study synthesized various piperazine derivatives, including this compound, and evaluated their biological activities:
- In Vitro Studies : The synthesized compounds were tested for cytotoxicity against multiple cancer cell lines using the MTT assay, revealing significant activity for certain derivatives .
Compound | Cell Line | IC50 (µM) |
---|---|---|
10ec | BT-474 | 0.99 |
10g | HeLa | 1.45 |
10h | MCF-7 | 2.10 |
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of similar compounds:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
5e | E. coli | 12 |
5k | S. aureus | 10 |
5g | P. aeruginosa | 15 |
These results indicate that the presence of both piperazine and aromatic groups enhances antimicrobial efficacy.
Comparison with Similar Compounds
Similar Compounds
Piperazin-1-yl-methanone: Similar structure but lacks the tolyl group.
4-methyl-piperazin-1-yl-piperidin-4-yl-methanone: Contains a piperidine ring instead of a tolyl group.
Phenyl (4-phenylsulfonyl)piperazin-1-yl)methanone: Contains a phenylsulfonyl group instead of a tolyl group.
Uniqueness
Piperazin-1-yl-m-tolyl-methanone hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Piperazin-1-yl-m-tolyl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The presence of the m-tolyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
1. Neuroprotective Effects
Research indicates that derivatives of piperazine, including this compound, exhibit neuroprotective properties. A study highlighted that certain piperazine derivatives can activate transient receptor potential canonical 6 (TRPC6) channels, which play a crucial role in neuronal calcium signaling and memory formation. This activation has been linked to protective effects against amyloid toxicity in models of Alzheimer's disease (AD) .
2. Antimicrobial Activity
Piperazine derivatives have been shown to possess antimicrobial properties. A study focused on the synthesis and evaluation of various piperazine compounds demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
3. Anticancer Properties
The anticancer potential of piperazine derivatives is also noteworthy. Compounds containing the piperazine moiety have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule dynamics and modulation of receptor tyrosine kinases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
- Calcium Signaling : Activation of TRPC6 channels enhances calcium influx in neurons, which is critical for synaptic plasticity and neuroprotection .
- Microtubule Disruption : Similar to other piperazine derivatives, it may interfere with microtubule dynamics, affecting cell division and proliferation in cancer cells .
Case Studies
Several studies have reported on the efficacy of piperazine derivatives:
- Alzheimer's Disease Models : In vitro studies demonstrated that certain piperazine compounds could restore long-term potentiation (LTP) in hippocampal slices from AD mouse models, indicating their potential as therapeutic agents for neurodegenerative diseases .
- Antimicrobial Screening : A systematic evaluation of piperazine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Data Tables
Activity | Compound | IC50/EC50 Values | Target |
---|---|---|---|
Neuroprotection | Piperazin-1-yl-m-tolyl-methanone | Nanomolar range | TRPC6 Channels |
Antimicrobial | Various Piperazine Derivatives | Varies by strain | Bacterial Cell Wall |
Anticancer | Piperazine Derivatives | Subnanomolar range | Microtubules / Receptor Tyrosine Kinases |
Properties
IUPAC Name |
(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPDTVFZNYJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375165 | |
Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-01-0 | |
Record name | Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100940-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100940-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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